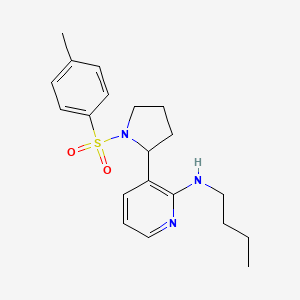

N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine

Description

N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridin-2-amine core substituted with a butyl group at the nitrogen atom and a 1-tosylpyrrolidin-2-yl moiety at the 3-position. The tosyl (p-toluenesulfonyl) group introduces sulfonamide character, influencing solubility and steric bulk, while the pyrrolidine ring contributes conformational flexibility.

Properties

Molecular Formula |

C20H27N3O2S |

|---|---|

Molecular Weight |

373.5 g/mol |

IUPAC Name |

N-butyl-3-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridin-2-amine |

InChI |

InChI=1S/C20H27N3O2S/c1-3-4-13-21-20-18(7-5-14-22-20)19-8-6-15-23(19)26(24,25)17-11-9-16(2)10-12-17/h5,7,9-12,14,19H,3-4,6,8,13,15H2,1-2H3,(H,21,22) |

InChI Key |

MPSULXZKPIQHLG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=C(C=CC=N1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the pyrrolidine derivative with tosyl chloride in the presence of a base, such as triethylamine.

Formation of the Pyridine Ring: The pyridine ring is formed through a condensation reaction involving a suitable precursor, such as a pyridine aldehyde or ketone.

Coupling of the Pyridine and Pyrrolidine Rings: The final step involves coupling the pyridine and pyrrolidine rings through a nucleophilic substitution reaction, typically using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Amines, thiols, triethylamine, and dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives with functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduced derivatives with functional groups such as amines or alcohols.

Substitution: Substituted derivatives with various nucleophiles replacing the tosyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It has been investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: The compound is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of N-butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine with similar pyridin-2-amine derivatives:

*Log P and SMR values are estimated using QSAR principles from .

Key Observations:

- Steric Effects : The bulky tosylpyrrolidine moiety (SMR ~1.8) may hinder binding in tight enzymatic pockets compared to smaller substituents like benzyloxy (SMR ~1.5) .

- Bioactivity : While 5-(arylmethylene)pyridin-2-amine derivatives show antibacterial activity correlated with Log P and SMR , the target compound’s sulfonamide group may favor kinase or protease inhibition, akin to tosyl-containing drugs.

Computational and Experimental Insights

- Thermal Stability : 3BPA’s quantum chemical properties at 300–1200 K () suggest pyridin-2-amine derivatives exhibit stability under thermal stress, though bulky substituents like tosylpyrrolidine may reduce conformational freedom .

- QSAR Trends : Lipophilicity and steric parameters dominate activity in analogs (e.g., 5-(arylmethylene) derivatives), implying the target compound’s high Log P and SMR could be optimized for specific targets .

Biological Activity

N-Butyl-3-(1-tosylpyrrolidin-2-yl)pyridin-2-amine is a pyridine-based compound that has garnered attention due to its potential biological activities, particularly in the context of therapeutic applications. This compound, with a molecular formula of C20H27N3O2S and a molecular weight of 373.5 g/mol, is characterized by its unique structural features that may contribute to its pharmacological properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

Recent studies suggest that this compound exhibits JAK (Janus kinase) inhibitory activity , which is significant for treating various diseases linked to JAK signaling pathways, including autoimmune disorders and certain types of cancers . The inhibition of JAK proteins can lead to a decrease in inflammatory cytokine production, thereby potentially alleviating symptoms associated with these conditions.

Anticancer Properties

Research indicates that compounds with similar structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives of pyridine have been studied for their ability to induce apoptosis in cancer cells through the modulation of signaling pathways . The specific effects of this compound on cancer cell lines remain an area for further investigation.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its JAK inhibition. By blocking these pathways, the compound may reduce inflammation, which is a common underlying factor in many chronic diseases .

Neuroprotective Effects

Some studies suggest that pyridine derivatives may possess neuroprotective properties, potentially offering benefits in neurodegenerative diseases. The precise mechanisms by which this compound exerts these effects require further exploration.

Study 1: JAK Inhibition and Therapeutic Potential

A study published in a patent document highlighted the compound's efficacy as a JAK inhibitor, suggesting its application in treating rheumatoid arthritis and other JAK-related diseases . The findings indicate that the compound could significantly reduce disease symptoms through its mechanism of action.

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of pyridine derivatives has shown that modifications at specific positions can enhance biological activity. In this context, the tosylpyrrolidine moiety appears crucial for optimal interaction with target proteins involved in inflammatory responses .

Data Table: Biological Activity Overview

| Biological Activity | Mechanism | Potential Applications |

|---|---|---|

| JAK Inhibition | Inhibition of cytokine signaling | Autoimmune diseases, cancers |

| Anticancer Properties | Induction of apoptosis | Cancer therapy |

| Anti-inflammatory Effects | Reduction of inflammatory cytokines | Chronic inflammatory conditions |

| Neuroprotective Effects | Protection against neuronal damage | Neurodegenerative diseases |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.